REACTION_CXSMILES
|
S(Cl)(Cl)=O.[F:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[CH2:15][CH2:16][CH2:17][C:18]([OH:20])=O.[CH3:21][N:22](C=O)C>>[F:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[CH2:15][CH2:16][CH2:17][C:18]([NH:22][CH3:21])=[O:20]
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
4-(2-Fluoro-4-nitrophenyl)butanoic acid
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])CCCC(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 1 h at −5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Excess methylamine (freshly distilled from its 40% aqueous solution)
|
Type
|
ADDITION
|
Details
|
was added to the reaction medium
|
Type
|
STIRRING
|
Details
|
The second mixture was stirred for an additional 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (30 mL) was added to the mixture, which
|
Type
|
WASH
|
Details
|
was washed with brine (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])CCCC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |